Product packaging for Benzo(a)pyrene-10-methanol(Cat. No.:CAS No. 86803-18-1)

Benzo(a)pyrene-10-methanol

Cat. No.: B12805987
CAS No.: 86803-18-1
M. Wt: 282.3 g/mol
InChI Key: OZNRPDKLDNXMHO-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-10-methanol is a methylated derivative of the well-characterized polycyclic aromatic hydrocarbon (PAH) Benzo[a]pyrene (BaP). As a research chemical, its primary application is in analytical chemistry as a standard for chromatographic analysis, aiding in the identification and quantification of PAH metabolites in complex biological and environmental samples. Researchers utilize this compound to study the metabolic pathways of BaP, a potent procarcinogen that requires enzymatic activation to exert its toxic effects. The metabolism of BaP, facilitated by enzymes such as cytochrome P450 1A1 and epoxide hydrolase, leads to the formation of highly reactive diol epoxide intermediates. These metabolites are known to covalently bind to DNA, forming bulky adducts primarily with guanine bases. This DNA binding causes structural distortions and mutations, which is a fundamental mechanism behind BaP's carcinogenicity. This compound provides a valuable tool for investigating the structure-activity relationships of such metabolites and their role in mutagenesis and carcinogenesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety precautions must be observed, as related compounds are recognized as hazardous and subject to strict regulatory controls.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O B12805987 Benzo(a)pyrene-10-methanol CAS No. 86803-18-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86803-18-1

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

benzo[a]pyren-10-ylmethanol

InChI

InChI=1S/C21H14O/c22-12-17-6-2-5-15-11-16-8-7-13-3-1-4-14-9-10-18(19(15)17)21(16)20(13)14/h1-11,22H,12H2

InChI Key

OZNRPDKLDNXMHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C5C(=CC(=C43)C=C2)C=CC=C5CO

Origin of Product

United States

Metabolic Activation Pathways of Benzo a Pyrene

Phase I Biotransformation Enzymes and Intermediates

The initial phase of B[a]P metabolism is primarily carried out by Phase I biotransformation enzymes, which introduce or expose functional groups on the B[a]P molecule. This phase is crucial for the subsequent steps of metabolic activation. researchgate.net

Cytochrome P450 Monooxygenases (CYP1A1, CYP1A2, CYP1B1) Activity and Induction

Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes that play a central role in the metabolism of a wide variety of xenobiotics, including B[a]P. worldscientific.com The primary CYP enzymes involved in the metabolic activation of B[a]P are CYP1A1, CYP1A2, and CYP1B1. mdpi.com These enzymes are inducible by exposure to PAHs like B[a]P itself, a process mediated by the aryl hydrocarbon receptor (AHR). wikipedia.orgfrontiersin.orgmdpi.com Upon binding to a ligand such as B[a]P, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic response elements in the DNA, leading to increased transcription of CYP1A1 and CYP1B1 genes. wikipedia.orgmdpi.com

Epoxide Hydrolase Activity and its Role in Dihydrodiol Formation

Following the initial oxidation of B[a]P by CYP enzymes, the resulting epoxide intermediates are substrates for microsomal epoxide hydrolase (mEH). researchgate.net This enzyme catalyzes the hydrolysis of the epoxide ring, adding a water molecule to form a trans-dihydrodiol. wikipedia.org This step is critical in the canonical pathway of B[a]P activation, as it converts the initially formed B[a]P-7,8-oxide into benzo[a]pyrene-7,8-dihydrodiol. wikipedia.orgresearchgate.net

The activity of epoxide hydrolase is essential for the formation of the dihydrodiol precursors of the ultimate carcinogenic diol-epoxides. oup.com Inhibition of epoxide hydrolase leads to a decrease in the formation of benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide, highlighting its crucial role in the metabolic activation cascade. oup.com The presence of epoxide hydrolase is necessary for the efficient conversion of B[a]P to trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene, particularly when catalyzed by CYP1B1. acs.org

Formation of Key Epoxide and Dihydrodiol Intermediates (e.g., Benzo[a]pyrene-7,8-oxide, Benzo[a]pyrene-7,8-dihydrodiol, Benzo[a]pyrene-9,10-dihydrodiol)

The metabolic activation of B[a]P proceeds through the formation of several key intermediates. The first step is the oxidation of the B[a]P molecule by CYP1A1 or CYP1B1 to form an epoxide, primarily at the 7,8-position, yielding benzo[a]pyrene-7,8-oxide. researchgate.netmdpi.com This epoxide is then hydrolyzed by microsomal epoxide hydrolase to form (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.orgwikipedia.org

This particular dihydrodiol is the proximate carcinogen and serves as a substrate for a second round of oxidation by CYP enzymes. aacrjournals.org While the 7,8-dihydrodiol is the primary precursor to the ultimate carcinogen, other metabolites are also formed, including benzo[a]pyrene-9,10-dihydrodiol and various phenolic derivatives like 3-hydroxybenzo[a]pyrene and 9-hydroxybenzo[a]pyrene. oup.comaacrjournals.org The formation of these different metabolites can vary between cell types and tissues. nih.gov

Stereochemical Aspects of Dihydrodiol and Diol-Epoxide Formation

The enzymatic reactions involved in B[a]P metabolism are highly stereoselective, leading to the formation of specific stereoisomers of the dihydrodiol and diol-epoxide metabolites. The initial epoxidation of B[a]pyrene by CYP1A1 predominantly forms (+)-benzo[a]pyrene-7,8-epoxide. wikipedia.org The subsequent hydrolysis by epoxide hydrolase is also stereospecific, yielding (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.orgwikipedia.org

This specific dihydrodiol enantiomer is then further metabolized by CYP enzymes, again with stereoselectivity, to form different diol-epoxide isomers. acs.org The orientation of the epoxide group relative to the hydroxyl groups on the dihydrodiol determines whether a syn or anti isomer is formed. researchgate.net The ultimate carcinogen is the (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, specifically the (+)-anti-BPDE isomer, which has a trans configuration between the epoxide and the benzylic hydroxyl group. acs.orgresearchgate.net

Formation of Ultimate Carcinogenic Metabolites

The final step in the metabolic activation of B[a]P is the conversion of the dihydrodiol intermediates into highly reactive diol-epoxides. These ultimate carcinogens are responsible for the genotoxic effects of B[a]P.

Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) Isomers and their Biological Significance

The epoxidation of benzo[a]pyrene-7,8-dihydrodiol by CYP enzymes results in the formation of benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). wikipedia.orgresearchgate.net Four stereoisomers of BPDE can be formed, each with distinct biological activities. researchgate.net The most significant of these is the (+)-anti-BPDE isomer, which is considered the ultimate carcinogen derived from B[a]P. aacrjournals.org

BPDE is extremely reactive and can covalently bind to cellular macromolecules, most importantly DNA. oup.com The primary site of interaction is the N2 atom of guanine (B1146940) bases. wikipedia.orgnih.gov This binding forms bulky DNA adducts that distort the DNA double helix. wikipedia.orgwikipedia.org If not repaired, these adducts can lead to mutations during DNA replication, particularly G-to-T transversions, which are characteristic of smoking-related cancers. nih.gov The formation of these BPDE-DNA adducts is a critical event in the initiation of B[a]P-induced cancer. aacrjournals.org The different BPDE isomers exhibit varying levels of mutagenicity and tumorigenicity, with the (+)-anti-BPDE isomer being the most potent. researchgate.net

Interactive Data Table: Cytochrome P450 Activity in Benzo[a]pyrene (B130552) Metabolism

EnzymeSubstrateProductRelative ActivityReference
Human CYP1A1 Benzo[a]pyreneBenzo[a]pyrene-7,8-dihydrodiolHigh oup.comnih.gov
Human CYP1A1 Benzo[a]pyrene-7,8-dihydrodiolBenzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)High oup.comnih.gov
Human CYP1A2 Benzo[a]pyreneBenzo[a]pyrene-7,8-dihydrodiolUndetectable oup.comnih.gov
Human CYP1A2 Benzo[a]pyrene-7,8-dihydrodiolBenzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)Low oup.comnih.gov
Human CYP1B1 Benzo[a]pyreneBenzo[a]pyrene-7,8-dihydrodiolModerate oup.comnih.gov
Human CYP1B1 Benzo[a]pyrene-7,8-dihydrodiolBenzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)Moderate oup.comnih.gov

Quinone Metabolites (e.g., Benzo[a]pyrene-7,8-quinone) and Reactive Oxygen Species Generation

One of the significant pathways of Benzo[a]pyrene (B[a]P) metabolic activation involves the formation of quinone metabolites. nih.govresearchgate.net This process can occur after the initial metabolism of B[a]P to dihydrodiols, such as B[a]P-7,8-dihydrodiol. This intermediate can be oxidized by enzymes from the aldo-keto reductase (AKR) family to form B[a]P-7,8-quinone (B[a]P-7,8-dione). nih.govmdpi.comnih.gov

These quinones are highly reactive molecules. Their toxicity is attributed to two primary mechanisms: the ability to form covalent DNA adducts and the capacity for repetitive redox cycling, which generates reactive oxygen species (ROS). nih.govepa.gov The redox cycle involves the interconversion between the quinone, its corresponding catechol (hydroquinone), and semiquinone radical intermediates. researchgate.netmdpi.comnih.gov During this futile cycle, electrons are transferred to molecular oxygen, leading to the production of superoxide (B77818) anions, hydrogen peroxide, and ultimately, highly reactive hydroxyl radicals. aacrjournals.orgmdpi.com This generation of ROS can induce oxidative stress, leading to cellular damage, including oxidative DNA damage, lipid peroxidation, and protein modification. aacrjournals.orgresearchgate.net The formation of B[a]P-quinones and the subsequent ROS production represent a critical, non-diol-epoxide pathway for the carcinogenic effects of Benzo[a]pyrene. nih.govepa.gov

Table 1: Key Enzymes and Products in the Quinone Metabolite Pathway

Enzyme Family Key Enzyme(s) Substrate Product(s) Consequence
Aldo-Keto Reductases (AKRs) AKR1 family Benzo[a]pyrene-7,8-dihydrodiol Benzo[a]pyrene-7,8-quinone Formation of a redox-active quinone

Radical Cation Mechanisms

A distinct mechanism for the metabolic activation of B[a]P is through the formation of radical cations. nih.gov This pathway involves a one-electron oxidation of the parent B[a]P molecule, a reaction that can be catalyzed by cytochrome P450 (CYP) enzymes or peroxidases. nih.govmdpi.com The oxidation primarily occurs at the C6 position of B[a]P, generating a highly reactive B[a]P radical cation. mdpi.comnih.gov

These radical cations are potent electrophiles that can directly react with cellular nucleophiles, including DNA, to form predominantly depurinating DNA adducts, such as 7-(benzo[a]pyrene-6-yl)-guanine. nih.gov The loss of these adducted bases from the DNA strand can lead to apurinic sites, which are mutagenic lesions if not properly repaired. In addition to direct DNA adduction, B[a]P radical cations are unstable and can be rapidly hydroxylated and oxidized to form stable quinone products, including B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. nih.govacs.org These quinones can also contribute to cellular toxicity through redox cycling and ROS generation, linking the radical cation and quinone pathways. nih.gov

Phase II Detoxification Pathways and Conjugation Mechanisms

While Phase I metabolism often activates B[a]P into toxic intermediates, Phase II enzymes work to detoxify these metabolites by increasing their water solubility, which facilitates their excretion from the body. nih.govresearchgate.net These conjugation reactions are a critical defense mechanism against B[a]P-induced carcinogenesis.

Uridine Diphosphate Glucuronosyl Transferase (UGT) Activity

Uridine Diphosphate Glucuronosyl Transferases (UGTs) are a superfamily of Phase II enzymes that play a crucial role in the detoxification of B[a]P metabolites. nih.govoup.com UGTs catalyze the transfer of a glucuronic acid moiety from the cofactor uridine 5′-diphospho-glucuronic acid (UDPGA) to hydroxylated B[a]P metabolites, such as phenols, dihydrodiols, and catechols. nih.govacs.org This process, known as glucuronidation, forms polar glucuronide conjugates. nih.gov

Several UGT isoforms, including UGT1A7, UGT1A9, UGT1A10, and UGT2B7, have demonstrated activity against various PAH metabolites. acs.orgnih.gov By converting reactive intermediates like B[a]P-7,8-catechol into inactive glucuronides, UGTs can intercept the redox cycling of quinones and prevent the formation of ROS. acs.org A deficiency in UGT activity has been shown to lead to decreased glucuronidation of B[a]P metabolites, resulting in enhanced covalent binding to DNA. nih.gov Co-exposure to other environmental contaminants can also inhibit UGT gene expression, potentially increasing the toxic effects of B[a]P. nih.gov

Glutathione (B108866) S-Transferase (GST) Activity

Glutathione S-Transferases (GSTs) are another major family of Phase II detoxification enzymes that protect against B[a]P toxicity. researchgate.netnih.gov GSTs catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic B[a]P metabolites, including epoxides and diol epoxides. nih.govnih.gov This action neutralizes their reactivity and prevents them from binding to critical cellular macromolecules like DNA. oup.com

Several GST isoenzymes, particularly from the mu (GSTM) and pi (GSTP) classes, are known to be efficient in detoxifying B[a]P diol epoxides. nih.govoup.com For instance, overexpression of GSTM1 has been shown to reduce DNA adduct formation. nih.gov The level of GST activity within a cell is a key determinant of its susceptibility to B[a]P-induced mutagenesis. oup.com Cells with high GST activity can effectively conjugate and detoxify the ultimate carcinogenic metabolite, B[a]P-7,8-diol-9,10-epoxide (BPDE), thereby reducing its mutagenic potential. oup.com

Table 2: Research Findings on GST Activity in B[a]P Metabolism

Study Focus Cell/Animal Model Key Finding Reference
Role of GST in BPDE Mutagenesis Human mammary carcinoma (MCF-7) and rat hepatoma (H4IIE) cells High GST activity in H4IIE cells prevented mutations by conjugating BPDE; depleting glutathione increased mutagenicity. oup.com
GST Induction by B[a]P Not specified B[a]P exposure can induce the expression and activity of specific GST isoenzymes, such as GSTP1 and GSTM4, as a protective response. nih.gov
GST Activity in Malnourished Rats F-344 Rats B[a]P treatment induced GST activity in the liver of both control and protein-malnourished rats. researchgate.net

Formation of Polar Conjugates (Glucuronides, Sulfates, Glutathione Conjugates)

The overarching goal of Phase II detoxification is the formation of highly polar, water-soluble conjugates that can be readily eliminated from the body. nih.gov The enzymatic activities of UGTs and GSTs result in the formation of glucuronide and glutathione conjugates, respectively. nih.govresearchgate.net In addition to these, sulfotransferases (SULTs) can catalyze the addition of a sulfonate group to hydroxylated B[a]P metabolites, forming sulfate conjugates. nih.govresearchgate.net

Together, these three major conjugation pathways convert reactive and lipophilic B[a]P metabolites into harmless, polar glucuronides, sulfates, and glutathione conjugates. nih.govresearchgate.net The formation of these conjugates represents the final step in the metabolic detoxification of Benzo[a]pyrene, effectively neutralizing the threat posed by its carcinogenic intermediates and facilitating their excretion. nih.govresearchgate.net

Molecular Mechanisms of Dna Adduct Formation by Benzo a Pyrene Metabolites

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA) Bases

The ultimate carcinogenic metabolite of benzo[a]pyrene (B130552), benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), is a highly reactive electrophile that readily attacks nucleophilic sites on DNA bases. This reaction results in the formation of a stable covalent bond between the hydrocarbon and the DNA, creating a bulky lesion that can disrupt normal cellular processes such as DNA replication and transcription.

Research has unequivocally demonstrated that the exocyclic amino groups of purine bases are the primary targets for alkylation by BPDE. The most predominant adduct formed is at the N2 position of deoxyguanosine (dG). researchgate.netresearchgate.net This specific adduct, 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N2-BPDE), is considered a major pro-mutagenic lesion. nih.gov

The table below summarizes the primary alkylation sites of BPDE on DNA bases.

DNA BasePrimary Alkylation Site
Deoxyguanosine (dG)Exocyclic amino group (N2)
Deoxyadenosine (dA)Exocyclic amino group (N6)
Deoxycytidine (dC)Identified, but a minor site

The metabolic activation of benzo[a]pyrene produces different stereoisomers of BPDE, and their reaction with DNA results in the formation of adducts with distinct stereochemistry. The epoxide ring of BPDE can be opened in two ways upon nucleophilic attack by the DNA base, leading to either cis or trans addition relative to the hydroxyl group at C-9.

The reaction of the (+)-anti-BPDE enantiomer with the N2 of dG predominantly results in a trans addition product. aacrjournals.org Conversely, the reaction of the (-)-anti-BPDE enantiomer can lead to both cis and trans adducts. These stereoisomeric adducts have different three-dimensional structures, which significantly influences their biological consequences, including their recognition and processing by DNA repair enzymes and their ability to cause mutations during DNA replication. nih.govaacrjournals.org

Structural Characterization of Benzo[a]pyrene-DNA Adducts

The precise identification and structural elucidation of benzo[a]pyrene-DNA adducts are crucial for understanding their biological effects. A variety of sophisticated analytical techniques are employed to characterize these adducts, both in vitro and in vivo.

A combination of chromatographic separation and spectroscopic detection methods is essential for the identification and quantification of benzo[a]pyrene-DNA adducts. High-performance liquid chromatography (HPLC), often coupled with fluorescence detection, is a widely used technique for separating different adducts. aacrjournals.orgnih.gov Chiral chromatography has also been utilized to separate the different stereoisomers of these adducts. aacrjournals.org

Mass spectrometry (MS) provides definitive structural information and is a powerful tool for adduct identification. ugent.be Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), including more advanced methods like capillary zone electrophoresis-electrospray mass spectrometry (CZE-ES-MS/MS), allow for the precise determination of the molecular weight and fragmentation patterns of the adducts, confirming their chemical structure. ugent.benih.govbohrium.comumn.edu

Spectroscopic methods such as UV-visible spectroscopy and circular dichroism are also employed to characterize the stereochemical properties of the adducts. aacrjournals.org Fluorescence line-narrowing spectroscopy has been used to study the conformational properties of certain adducts. oup.com

The table below lists some of the key analytical techniques used for the identification and characterization of benzo[a]pyrene-DNA adducts.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Separation of adducts
Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative analysis and structural identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Ultrasensitive detection and structural elucidation bohrium.comumn.edu
Capillary Zone Electrophoresis-Electrospray MS (CZE-ES-MS/MS)Separation and identification of adducts ugent.be
UV-Visible SpectroscopyCharacterization of adducts aacrjournals.org
Circular DichroismDetermination of stereochemical properties aacrjournals.org
Fluorescence Line-Narrowing SpectroscopyConformational analysis oup.com

The covalent attachment of the bulky benzo[a]pyrene moiety to a DNA base causes significant distortion of the DNA double helix. The conformation of the adduct within the DNA structure is a critical determinant of its biological activity.

Depending on the specific stereochemistry of the adduct and the local DNA sequence, the benzo[a]pyrene ring system can be positioned in either the major or the minor groove of the DNA. nih.gov Molecular dynamics simulations have been instrumental in investigating the preferred conformations of these adducts. nih.govnih.gov For some adducts, the pyrenyl moiety intercalates between the DNA base pairs, while for others, it resides in one of the grooves.

This structural perturbation can interfere with the normal functioning of DNA polymerases, leading to a blockage of DNA replication or the insertion of incorrect nucleotides opposite the lesion. nih.gov The distortion of the DNA backbone can also affect the binding of proteins that interact with DNA, including transcription factors and repair enzymes. The extent and nature of this DNA distortion are key factors in the mutagenic and carcinogenic potential of benzo[a]pyrene. nih.gov

Impact of DNA Adducts on Genomic Integrity

The formation of covalent adducts between benzo[a]pyrene (BaP) metabolites and DNA is a critical event in chemical carcinogenesis. These adducts disrupt the normal structure of DNA, leading to significant consequences for genomic integrity by interfering with essential cellular processes and inducing further forms of DNA damage.

Interference with DNA Replication and Transcription Processes

The covalent binding of bulky benzo[a]pyrene diol epoxide (BPDE) metabolites, primarily to the N² position of guanine (B1146940), creates significant steric obstacles on the DNA template. These bulky lesions physically block the progression of high-fidelity DNA polymerases, such as human polymerase alpha, effectively stalling the replication fork. nih.gov Similarly, these adducts impede the elongation phase of transcription when present on the template strand, blocking the movement of RNA polymerase II. researchgate.net

The degree of polymerase blockage is influenced by several factors, including the stereochemistry of the adduct and the local DNA sequence. For instance, studies have shown that cis adducts can be a more potent block to DNA polymerase than trans adducts. nih.gov The blockage by both (+)- and (-)-ta[BP]G adducts on the transcribed strand is also dependent on the surrounding sequence. researchgate.net

To overcome this replication block, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS). This process involves specialized, low-fidelity DNA polymerases capable of replicating past DNA lesions. johnshopkins.edu Several Y-family polymerases, including Pol η, Pol ι, and Pol κ, are involved in bypassing BPDE adducts. johnshopkins.eduresearchgate.net Research indicates that Pol κ is particularly important for bypassing BPDE-guanine adducts with notable efficiency and relative accuracy, preferentially inserting the correct nucleotide (dCMP) opposite the lesion. nih.govnih.gov However, this bypass is not always error-free.

The error-prone nature of TLS across BPDE adducts is a major source of BaP-induced mutagenesis. The most common mutations observed are G→T transversions, a characteristic signature found in smoking-associated lung cancers, particularly in mutational hotspots of the p53 tumor suppressor gene. daneshyari.comnih.gov These hotspots, such as codons 157, 248, and 273, have been shown to be preferential sites for BPDE adduct formation. daneshyari.com

PolymeraseRole in BPDE Adduct BypassFidelity/Outcome
High-Fidelity Polymerases (e.g., Pol α) Stalled/Blocked by the bulky adduct. nih.govHigh-fidelity replication is inhibited, leading to replication fork arrest.
DNA Polymerase κ (Pol κ) Efficiently bypasses BPDE-guanine adducts. nih.govnih.govConsidered relatively high-fidelity for this lesion; preferentially inserts correct dCMP. Low contribution to overall mutations. nih.gov
DNA Polymerase η (Pol η) Weak and error-prone bypass of BPDE-guanine adducts. researchgate.netContributes to the mutagenic potential of BaP.
RNA Polymerase II Blocked by BPDE adducts on the transcribed strand. researchgate.netStalling can trigger transcription-coupled nucleotide excision repair (TC-NER).

Induction of Apurinic/Apyrimidinic Sites

Beyond the formation of stable, bulky adducts, the metabolism of benzo[a]pyrene can also lead to the generation of apurinic/apyrimidinic (AP) sites, which are locations in the DNA helix where a base is missing. These non-coding lesions are highly mutagenic and can block replication. AP sites are induced through two primary mechanisms related to BaP metabolism.

The first mechanism involves the formation of unstable DNA adducts. One-electron oxidation of BaP can produce a radical cation, which then reacts with purine bases (guanine and adenine), primarily at the N7 position. nih.govnih.gov These adducts are chemically unstable and can weaken the N-glycosidic bond that links the base to the deoxyribose sugar. nih.gov This instability leads to the spontaneous cleavage of the bond, releasing the adducted purine base from the DNA backbone and leaving behind an AP site. nih.govnih.gov

The second mechanism is mediated by reactive oxygen species (ROS). The metabolic activation of BaP, particularly the redox cycling of BaP-quinones, generates ROS such as superoxide (B77818) anions and hydroxyl radicals. researchgate.netnih.govnih.gov These highly reactive molecules can attack the DNA backbone and bases, leading to a variety of oxidative lesions, including the formation of AP sites. nih.gov

The cellular response to AP sites is primarily managed by the base excision repair (BER) pathway. The main enzyme responsible for recognizing and cleaving AP sites is AP Endonuclease 1 (APE1). nih.govresearchgate.net However, the repair process can be complicated by the presence of clustered DNA damage, where a bulky BPDE adduct is located near an AP site. Studies have shown that the efficiency of APE1 in cleaving an AP site can be significantly reduced if a BPDE-dG adduct is present in the opposite strand, particularly when the AP site is located 3' to the bulky lesion. nih.gov This interference suggests that complex damage patterns induced by BaP can challenge the cell's repair capacity.

Damage MechanismBenzo[a]pyrene MetaboliteResulting DNA Lesion
Unstable Adduct Formation Benzo[a]pyrene radical cationAdducts at N7 of Guanine/Adenine, leading to spontaneous depurination and an AP site. nih.govnih.gov
Oxidative Damage Benzo[a]pyrene-quinonesGeneration of Reactive Oxygen Species (ROS), which oxidize DNA bases and create AP sites. researchgate.netnih.gov

Insufficient Data Available for "Benzo(a)pyrene-10-methanol" to Generate Requested Article

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate the requested article focusing solely on the genotoxic mechanisms of the chemical compound "this compound" as per the provided detailed outline.

While "this compound" is recognized as a metabolite of the widely studied carcinogen Benzo[a]pyrene, it appears to be a minor or less-studied derivative. ontosight.ai The available research does not provide the specific details required to populate the requested sections on its unique genotoxic profile.

Specifically, no dedicated studies were found that analyze the following for This compound :

Genotoxic Mechanisms Induced by Benzo a Pyrene Metabolites

Gene Mutations in Somatic and Germ Cells

Research on related hydroxymethyl derivatives of Benzo[a]pyrene (B130552) has yielded conflicting or non-specific results. One study reported that 6-hydroxymethylbenzo[a]pyrene showed "little or no mutagenicity" in a mammalian cell assay. nih.govnih.gov Conversely, another study using a Drosophila model suggested that 6-hydroxymethyl derivatives were more mutagenic than the parent compound, Benzo[a]pyrene. aacrjournals.orgaacrjournals.org These findings relate to a different isomer and cannot be directly extrapolated to Benzo(a)pyrene-10-methanol.

In contrast, there is a vast body of research on the genotoxic mechanisms of other major Benzo[a]pyrene metabolites, particularly Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) , which is often considered the ultimate carcinogenic metabolite. Extensive data is available for BPDE concerning its effects on K-RAS and TP53 genes, induction of chromosomal damage, DNA strand breaks, and other endpoints listed in the user's outline. nih.govoatext.comscielo.brnih.govoup.com

Proposal for Alternative Article:

Given the scarcity of specific data for "this compound," we are unable to proceed with the article as requested.

However, we can produce a thorough and scientifically accurate article that adheres to your provided outline by focusing on the well-characterized genotoxic metabolites of Benzo[a]pyrene , such as Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) and Benzo[a]pyrene-7,8-dione. This would allow for the creation of a comprehensive and data-rich article that fully addresses all the specified sections and subsections with detailed research findings and data tables.

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Cellular and Subcellular Responses to Benzo a Pyrene Exposure

Regulation of Gene Expression in Response to Benzo[a]pyrene (B130552)

The introduction of BaP into a biological system triggers a significant reprogramming of gene expression. This is largely orchestrated by specific signaling pathways that sense the presence of the xenobiotic and initiate a transcriptional response to manage its metabolic activation and detoxification.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation

The primary mechanism by which cells respond to BaP is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.govnih.gov AhR is a ligand-activated transcription factor that normally resides in the cytoplasm in an inactive complex. nih.gov Upon binding with ligands such as BaP, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, initiating their transcription. nih.gov

This signaling cascade is a critical cellular sensing mechanism for a variety of environmental contaminants. nih.gov The activation of AhR by BaP is not only central to the metabolic activation of BaP itself but also plays a crucial role in mediating its toxic and carcinogenic effects. nih.govresearchgate.net Research has demonstrated that AhR activation is linked to the regulation of genes involved in xenobiotic metabolism, cell cycle control, and immune responses. nih.govnih.govmdpi.com For instance, studies in non-small cell lung cancer have shown that BaP-activated AhR can promote the expression of other genes, such as SMARCA6. nih.gov

Transcriptional Networks and Gene Set Enrichment Analysis

Exposure to BaP induces widespread changes in the cellular transcriptome, affecting complex transcriptional networks. Time-series analyses of BaP-induced gene expression changes have revealed that a network of transcription factors regulates the cellular response over time. oup.com These studies show clear temporal differences in the activation and repression of various transcription factor networks, with some showing early upregulation and others a later response. oup.com

Gene set enrichment analysis helps to identify entire pathways and functional groups of genes that are significantly affected. Following BaP exposure, these analyses often highlight networks involved in metabolism, oxidative stress, DNA damage response, and inflammation. oup.com Parental exposure to BaP can even lead to multigenerational changes in gene expression and DNA methylation patterns in offspring, indicating that these transcriptional alterations can have long-lasting and heritable consequences. nih.gov The ultimate mutagenic product of BaP, benzo[a]pyrene diol epoxide (BPDE), can form DNA adducts or lead to the production of reactive oxygen species (ROS), which can influence DNA methylation and gene expression involved in carcinogenesis. nih.gov

Induction of Xenobiotic-Metabolizing Enzymes (e.g., CYP1A1, CYP1B1, NQO1)

A direct and well-documented consequence of AhR activation by BaP is the potent induction of a battery of xenobiotic-metabolizing enzymes. nih.gov These are often categorized into Phase I and Phase II enzymes.

Phase I Enzymes: Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, are key Phase I enzymes induced by BaP. nih.govclinicaltrials.gov These enzymes are responsible for the initial metabolic activation of BaP, converting it into more reactive intermediates, such as epoxides and diol epoxides. nih.govnih.gov While this is a step towards detoxification, it paradoxically produces the ultimate carcinogen, BPDE, which can covalently bind to DNA. nih.govnih.gov

Phase II Enzymes: To counteract the reactive intermediates produced by Phase I enzymes, cells induce Phase II detoxification enzymes. These enzymes conjugate the metabolites, increasing their water solubility and facilitating their excretion. Key Phase II enzymes induced by BaP exposure include NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione (B108866) S-transferases (GSTs), and UDP-glucuronosyltransferases (UGTs). clinicaltrials.govnih.gov NQO1 is a reductase that protects against oxidative stress, while GSTs catalyze the conjugation of glutathione to electrophilic BaP metabolites, neutralizing their reactivity. nih.gov

The table below summarizes the key enzymes induced by BaP exposure and their primary functions.

Enzyme CategoryEnzyme ExamplePrimary Function in BaP Metabolism
Phase I CYP1A1, CYP1B1Oxidize BaP to reactive intermediates (e.g., epoxides, diols).
Phase II NQO1Detoxifies quinone metabolites and reduces oxidative stress.
Phase II GSTsConjugate glutathione to reactive BaP metabolites for detoxification.
Phase II UGTsConjugate glucuronic acid to BaP metabolites to facilitate excretion.

Cellular Defense Mechanisms and Detoxification Kinetics

DNA Repair Pathways (e.g., Nucleotide Excision Repair)

The formation of bulky DNA adducts by BPDE is a major carcinogenic lesion. researchgate.net Cells primarily employ the Nucleotide Excision Repair (NER) pathway to identify and remove such helix-distorting damage. nih.gov While base excision repair (BER) is active in mitochondria, NER has not been detected there, potentially making mitochondrial DNA more susceptible to damage from BaP adducts. nih.gov

Exposure to BaP can induce DNA double-strand breaks (DSBs) and subsequently activate DSB repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ). researchgate.netnih.gov While these repair mechanisms are essential for maintaining genomic integrity, they are not always error-free. Aberrant repair of these DNA breaks may contribute to the mutations and chromosomal aberrations that are hallmarks of BaP-induced cancer. researchgate.netnih.gov

Antioxidative Enzyme Systems (e.g., Catalase, Quinone Reductase, Glutathione Reductase)

The metabolism of BaP, particularly through redox cycling of its quinone metabolites, generates significant amounts of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.net To defend against this, cells upregulate a suite of antioxidative enzymes. Studies have shown that BaP administration significantly increases the expression of genes for enzymes such as Superoxide (B77818) Dismutase 1 (SOD1), Catalase, and Glutathione Peroxidase 1 (GPX1). nih.gov

Glutathione S-transferases (GSTs) and Glutathione Reductase are also critical components of this defense. nih.gov GSTs not only detoxify BaP metabolites directly but also play a role in reducing lipid peroxidation products that arise from oxidative damage. nih.gov Quinone Reductase (NQO1) is another key enzyme that detoxifies BaP-quinones, preventing them from participating in redox cycles that generate ROS. nih.gov

The following table details the functions of key antioxidative enzymes in response to BaP.

EnzymeFunction in Response to BaP-Induced Oxidative Stress
Superoxide Dismutase (SOD) Converts superoxide radicals to hydrogen peroxide.
Catalase Decomposes hydrogen peroxide into water and oxygen.
Glutathione Peroxidase (GPX) Reduces hydrogen peroxide and lipid hydroperoxides using glutathione.
Quinone Reductase (NQO1) Detoxifies BaP-quinones, preventing ROS generation.
Glutathione Reductase Regenerates reduced glutathione (GSH) from its oxidized state (GSSG).
Glutathione S-transferases (GSTs) Conjugate glutathione to reactive species and lipid peroxidation products. nih.gov

Research on Benzo(a)pyrene-10-methanol's Cellular Impact Remains Undefined

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific cellular and subcellular responses to the chemical compound this compound. Despite the extensive body of research into its parent compound, Benzo[a]pyrene (BaP), and its carcinogenic metabolites, detailed studies focusing on the impact of this compound on cellular signaling pathways, including cell proliferation and cell-to-cell communication, are not present in publicly accessible research databases.

Benzo[a]pyrene is a well-documented procarcinogen, meaning its carcinogenic effects are dependent on its metabolic activation into other compounds. nih.gov The primary pathway for this activation involves a series of enzymatic reactions that produce highly reactive intermediates, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which can bind to DNA and induce mutations. nih.govnih.gov This process has been a focal point of toxicological and cancer research for decades.

However, this extensive research focus on the diol epoxide pathway has left the biological activities of other potential metabolites, such as this compound, largely unexplored. While the metabolism of BaP is known to be complex, generating numerous derivatives including hydroxylated intermediates, the specific formation and subsequent cellular effects of the 10-methanol variant have not been characterized. nih.gov

Consequently, there are no available research findings or data to populate a detailed analysis of how this compound might specifically alter signaling pathways that govern cell proliferation or the intricate communication systems between cells. Scientific inquiry has yet to address whether this particular compound interacts with cellular receptors, modulates kinase cascades, or affects the expression of genes central to cell cycle control and intercellular signaling.

Due to the absence of specific studies on this compound, no data tables detailing its effects on cellular signaling pathways can be generated at this time. The scientific community has not published research that would provide the necessary data points, such as observed effects on specific signaling proteins, changes in gene expression related to cell proliferation, or alterations in gap junction communication.

Further research is required to determine if this compound is a significant metabolite of BaP in biological systems and, if so, to elucidate its specific toxicological profile and mechanisms of action at the cellular and subcellular levels. Until such studies are conducted, its role in the broader context of BaP-induced toxicity remains unknown.

Protein and Macromolecular Interactions of Benzo a Pyrene Metabolites

Covalent Adduct Formation with Proteins (e.g., Human Serum Albumin, Histones)

Reactive metabolites of benzo[a]pyrene (B130552), such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), are known to form covalent adducts with several proteins. nih.govmdpi.com Unlike DNA adducts, which can be subject to repair mechanisms, protein adducts are generally stable and can accumulate, making them potential biomarkers for exposure assessment. nih.gov

Human Serum Albumin (HSA): Human serum albumin is a major target for electrophilic metabolites of B[a]P in the bloodstream. nih.gov The formation of BPDE-albumin adducts has been observed in individuals exposed to polycyclic aromatic hydrocarbons. nih.gov Specific amino acid residues within HSA are targeted by these reactive metabolites. Studies utilizing liquid chromatography-tandem mass spectrometry have successfully characterized BPDE adducts at histidine and lysine (B10760008) residues of human serum albumin. nih.govmdpi.com The reaction of BPDE with the imidazole (B134444) ring of histidine and the amino group of lysine results in stable covalent modifications. mdpi.com

Histones: In the cell nucleus, histones are primary targets for B[a]P metabolites. The close proximity of histones to DNA in chromatin makes them susceptible to adduction by reactive intermediates that can diffuse through the nuclear environment. Research has shown that metabolites of B[a]P, particularly those derived from 7,8-dihydroxy-7,8-dihydro-B[a]P, preferentially bind to specific histone proteins. These interactions can potentially disrupt chromatin structure and gene expression. nih.gov

Specificity of Protein Binding and Target Identification

The covalent binding of benzo[a]pyrene metabolites to proteins is not random; it exhibits a degree of specificity for both the protein targets and the amino acid residues within those proteins.

Target Identification: The identification of specific protein targets for B[a]P metabolites is crucial for understanding the mechanisms of its toxicity. Mass spectrometry-based proteomics has become a powerful tool for identifying these targets. For instance, studies have confirmed the adduction of BPDE to specific histidine and lysine residues in human serum albumin. nih.govmdpi.com In the nucleus, specific histone proteins have been identified as major targets.

The table below summarizes the key protein targets of benzo[a]pyrene metabolites and the specific sites of adduction that have been identified in research studies.

Protein TargetSpecific Residues/Subunits TargetedBenzo[a]pyrene Metabolite
Human Serum Albumin (HSA)Histidine, LysineBenzo[a]pyrene diol epoxide (BPDE) nih.govmdpi.com
HistonesH3, H2AMetabolites of 7,8-dihydroxy-7,8-dihydro-B[a]P
HistonesProtein with mobility similar to H1Metabolites of 9,10-dihydroxy-9,10-dihydro-B[a]P

It is important to note that while the focus of much research has been on diol epoxides, other metabolites such as phenols and quinones are also formed during B[a]P metabolism. nih.govencyclopedia.pub These compounds can also contribute to the formation of protein adducts. nih.gov The specificity of binding is influenced by factors such as the chemical reactivity of the metabolite, the accessibility of nucleophilic sites on the protein, and the cellular localization of both the metabolite and the protein.

Environmental Transformation and Advanced Analytical Detection Research

Environmental Fate Processes of Benzo[a]pyrene (B130552) (e.g., Biodegradation, Photo-oxidation, Adsorption to Particulates)

Benzo[a]pyrene (BaP), a potent polycyclic aromatic hydrocarbon (PAH), is subject to several transformation and removal processes in the environment. These processes dictate its persistence, bioavailability, and the potential for human and ecological exposure. The primary environmental fate processes for BaP are biodegradation, photo-oxidation, and adsorption to particulates.

Biodegradation is a significant pathway for the removal of BaP from contaminated environments. nih.gov A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade BaP. nih.gov Microbial degradation is a key mechanism for BaP removal in soil. mdpi.com For instance, in freshly contaminated soil, microbial degradation can account for approximately 20.96% of BaP removal, while in aged contaminated soil, this can increase to 29.47%. mdpi.com Bacterial genera such as Pseudomonas and Sphingomonas are known to be involved in the degradation of BaP. mdpi.com The biodegradation of BaP can proceed through the action of enzymes like dioxygenases and monooxygenases, which introduce oxygen atoms into the aromatic ring structure, initiating its breakdown. nih.govethz.ch This process can lead to the formation of various intermediates, including substituted pyrenes. ethz.ch Some bacterial strains, such as Mycobacterium vanbaalenii PYR-1, initially oxidize BaP at several positions (C-4,5, C-9,10, and C-11,12) to form dihydrodiols and other derivatives. nih.gov

Photo-oxidation is another critical process that contributes to the degradation of BaP in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. frontiersin.orgresearchgate.net BaP can absorb light energy, especially in the ultraviolet region, which can lead to its transformation into other compounds. researchgate.netmdpi.com The presence of oxygen and light can lead to the formation of BaP quinones, such as benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. nih.govepa.gov The rate of photo-oxidation can be significant, with studies showing high degradation rates when BaP is exposed to sunlight. epa.gov This process is particularly important for high-molecular-weight PAHs like BaP, which are more susceptible to photolytic breakdown than lower-molecular-weight PAHs. researchgate.net

Adsorption to Particulates strongly influences the transport and fate of BaP in the environment. epa.govtpsgc-pwgsc.gc.ca Due to its low water solubility and high hydrophobicity, BaP readily binds to organic matter in soil and sediment. epa.govtpsgc-pwgsc.gc.ca This strong adsorption limits its mobility and leaching into groundwater. epa.gov The persistence of BaP in soil and sediment is significant, with estimated half-lives of over 14-16 months in soil and more than 5-10 years in sediments. nih.gov The presence of microplastics in soil can further influence the adsorption of BaP. mdpi.comnih.gov Microplastics, with their large surface area and hydrophobic surfaces, can act as carriers for BaP, potentially increasing its mobility and persistence in the soil environment. mdpi.comresearchgate.net Studies have shown that microplastics like polyvinyl chloride (PVC) have a high adsorption capacity for BaP, primarily due to π-π interactions. mdpi.comnih.gov

Interactive Data Table: Environmental Fate of Benzo[a]pyrene
Process Description Key Factors Resulting Products/Outcome
Biodegradation Degradation by microorganisms (bacteria, fungi). nih.gov Microbial populations, soil conditions, bioavailability. mdpi.com Dihydrodiols, quinones, and other intermediates, leading to eventual mineralization. nih.gov
Photo-oxidation Degradation by light and oxygen. frontiersin.orgresearchgate.net Light intensity, presence of photosensitizers. epa.gov Benzo[a]pyrene quinones and other oxygenated derivatives. nih.gov
Adsorption Binding to soil, sediment, and particulate matter. epa.govtpsgc-pwgsc.gc.ca Organic matter content, particle size, presence of microplastics. epa.govmdpi.com Reduced bioavailability and mobility, increased persistence in soil and sediment. epa.govnih.gov

Advanced Analytical Methodologies for Benzo[a]pyrene and its Metabolites in Biological and Environmental Matrices

The detection and quantification of Benzo[a]pyrene (BaP) and its metabolites in complex matrices such as environmental samples (soil, water, air) and biological tissues are crucial for assessing exposure and understanding its toxicological effects. Various advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and applicability.

High-Performance Liquid Chromatography (HPLC) with Fluorescence and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of BaP and its metabolites. When coupled with highly sensitive detectors like fluorescence and mass spectrometry, it provides robust and reliable quantification.

HPLC with Fluorescence Detection (HPLC-FLD) is widely used due to the native fluorescence of BaP and many of its metabolites. This method offers excellent sensitivity and selectivity. The selection of specific excitation and emission wavelengths allows for the targeted detection of PAHs, minimizing interference from other compounds in the matrix.

HPLC coupled with Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), offers even greater specificity and structural information. This is invaluable for identifying and quantifying a wide range of metabolites, including diols, epoxides, and phenols, which may not be readily distinguishable by fluorescence detection alone. The high resolving power and mass accuracy of modern mass spectrometers enable the unambiguous identification of metabolites in complex biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of BaP. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For BaP analysis, a derivatization step may sometimes be employed to improve its volatility and chromatographic behavior. The separation of compounds is achieved in the gas phase based on their boiling points and interaction with the stationary phase of the chromatographic column. The mass spectrometer then provides mass-to-charge ratio information, allowing for the identification and quantification of the target analyte. GC-MS is a highly sensitive and specific method, widely applied in environmental monitoring for the determination of PAHs in various matrices.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While not as commonly used as HPLC or GC-MS for BaP analysis, CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. For the analysis of neutral compounds like BaP, techniques such as micellar electrokinetic chromatography (MEKC), a mode of CE, are employed. In MEKC, surfactants are added to the buffer to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes.

Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay - ELISA)

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a rapid and cost-effective screening method for the detection of BaP and its metabolites. These assays are based on the specific binding of antibodies to the target analyte. The high specificity of the antibody-antigen interaction allows for the detection of low levels of BaP in complex samples with minimal sample cleanup. While ELISA is an excellent tool for high-throughput screening, positive results are often confirmed using more definitive methods like HPLC or GC-MS.

32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is a highly sensitive method specifically designed to detect and quantify DNA adducts, which are formed when reactive metabolites of carcinogens like BaP covalently bind to DNA. This technique involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a 32P-labeled phosphate (B84403) from [γ-32P]ATP to the adducted nucleotides. The labeled adducts are then separated by thin-layer chromatography and quantified by their radioactivity. The 32P-postlabeling assay is capable of detecting very low levels of DNA adducts, making it a valuable tool in molecular epidemiology and carcinogenesis research to assess DNA damage resulting from BaP exposure.

Interactive Data Table: Comparison of Analytical Methods for Benzo[a]pyrene
Technique Principle Advantages Common Applications
HPLC-FLD/MS Chromatographic separation followed by fluorescence or mass analysis. High sensitivity, high selectivity, suitable for a wide range of metabolites. Quantification of BaP and its metabolites in environmental and biological samples.
GC-MS Chromatographic separation of volatile compounds followed by mass analysis. Excellent sensitivity and specificity, well-established method. Environmental monitoring of PAHs in air, water, and soil.
CE Separation based on electrophoretic mobility in a capillary. High separation efficiency, short analysis time, low sample volume. Analysis of PAHs in various matrices, often as a complementary technique.
ELISA Antigen-antibody specific binding with an enzymatic reporter. Rapid, cost-effective, high-throughput screening. Preliminary screening of large numbers of samples for BaP contamination.
32P-Postlabeling Radioactive labeling of DNA adducts followed by chromatographic separation. Extremely high sensitivity for detecting DNA damage. Carcinogenesis research, molecular dosimetry of BaP exposure.

Sample Preparation and Purification Techniques for Complex Matrices

The accurate detection and quantification of Benzo(a)pyrene-10-methanol in complex environmental and biological matrices necessitate meticulous sample preparation and purification. These initial steps are critical for removing interfering substances, concentrating the analyte to detectable levels, and ensuring the reliability of subsequent analytical measurements. While specific studies detailing the extraction and purification of this compound are not extensively documented in publicly available literature, the methodologies employed for its parent compound, Benzo(a)pyrene (BaP), and other hydroxylated metabolites provide a robust framework. The techniques described herein are established for compounds with similar physicochemical properties and are considered applicable for the isolation of this compound.

The primary challenges in sample preparation for BaP and its derivatives stem from their typically low concentrations in complex matrices and their hydrophobic nature. nih.gov Effective preparation methods must efficiently separate these compounds from a multitude of other components, such as lipids, proteins, and other organic matter. cdc.gov Commonly employed techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), often followed by further cleanup steps to achieve the required level of purity for instrumental analysis. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely adopted technique for the extraction and preconcentration of polycyclic aromatic hydrocarbons (PAHs) and their metabolites from aqueous samples. nih.govfishersci.com The principle of SPE involves passing a liquid sample through a solid adsorbent material, which retains the analyte of interest while allowing interfering compounds to pass through. fishersci.com The selection of the appropriate sorbent is crucial and is based on the chemical properties of the target analyte. For BaP and its hydroxylated metabolites, which are hydrophobic, C18-bonded silica (B1680970) is a common choice for the stationary phase. fishersci.com

The general SPE procedure for extracting BaP and related compounds from a water sample involves several key steps:

Cartridge Conditioning: The SPE cartridge is first conditioned, typically with methanol (B129727) followed by water, to activate the sorbent and ensure reproducible retention. obrnutafaza.hrmdpi.com

Sample Loading: The sample, often pre-treated (e.g., by adding a water-miscible solvent like isopropanol (B130326) to improve solubility), is passed through the cartridge. fishersci.com The analytes adsorb to the solid phase.

Washing: The cartridge is washed with a solvent or a solvent mixture that removes weakly bound interfering compounds without eluting the target analytes. unam.mx

Elution: A small volume of a strong organic solvent is used to desorb the analytes from the sorbent, resulting in a concentrated and cleaner sample extract. obrnutafaza.hr Common elution solvents include acetone (B3395972) and dichloromethane. obrnutafaza.hr

Automation of the SPE process can enhance reproducibility and sample throughput. fishersci.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ijsr.net For the extraction of BaP from water, organic solvents such as n-hexane or cyclohexane (B81311) are commonly used. fishersci.com The process generally involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two layers. The analyte partitions into the organic phase, which is then collected. ijsr.net

While effective, traditional LLE methods can be cumbersome, time-consuming, and require large volumes of organic solvents. nih.govcedre.fr To address these limitations, microextraction techniques have been developed. Dispersive liquid-liquid microextraction (DLLME), for instance, utilizes a small amount of an extraction solvent and a disperser solvent. tbzmed.ac.ir When injected into the aqueous sample, this mixture forms a cloudy solution of fine droplets, maximizing the surface area for efficient extraction of the analyte into the organic phase. tbzmed.ac.ir

Advanced Purification and Cleanup

Following initial extraction by SPE or LLE, further cleanup steps are often necessary, especially for highly complex matrices like soil, sediment, or biological tissues. cdc.govnih.gov Column chromatography using adsorbents like silica gel, alumina, or Florisil is frequently employed to separate PAHs from other co-extracted organic compounds. cdc.govnih.gov The choice of adsorbent and elution solvents allows for fractionation of the extract, isolating the analytes of interest. oup.com

For instance, a multi-step cleanup procedure for analyzing PAHs in petroleum products involves size-exclusion chromatography followed by adsorption chromatography on a silica gel column. nih.gov In the analysis of biological tissues, extracts may be purified using an activated Florisil column, which effectively binds lipid contaminants. cdc.gov

Detailed Research Findings

The efficiency of any sample preparation method is evaluated by its recovery rate—the percentage of the analyte that is successfully extracted and processed through the entire procedure. Research on BaP and its metabolites provides insight into the expected performance of these techniques.

A study on the analysis of BaP metabolites in microalgae cultures employed a combination of matrix solid-phase dispersion (MSPD) for biomass and SPE for the liquid media. nih.gov This was followed by on-line SPE preconcentration before HPLC analysis. nih.gov The recovery values for various BaP metabolites were in the range of 38-74%. nih.govresearchgate.net For the analysis of BaP in bread samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by GC-MS, recoveries were reported to be between 85.2% and 106.8%.

In the context of drinking water analysis, automated SPE has been shown to be a robust method for BaP. fishersci.com Using a C18 SPE column, the method can achieve accurate quantification of BaP at levels below 0.002 µg/L. fishersci.com For infant formula, a method combining protein precipitation with acetonitrile (B52724) followed by DLLME achieved accuracies between 89-97% for BaP determination. tbzmed.ac.ir

The following tables summarize findings from various studies on the sample preparation and analysis of BaP and its metabolites, which can serve as a reference for developing methods for this compound.

Table 1: Summary of Sample Preparation Techniques for Benzo(a)pyrene and its Metabolites

MatrixPreparation MethodAnalytical TechniqueCompound(s)Recovery (%)Limit of Detection (LOD)
Microalgae Culture (Liquid Media)Solid-Phase Extraction (SPE)HPLC-FDBaP Metabolites38 - 740.8 - 2.3 pg/mL
Microalgae Culture (Biomass)Matrix Solid-Phase Dispersion (MSPD)HPLC-FDBaP Metabolites40 - 662 - 6.5 pg/mg
Infant Formula MilkDispersive Liquid-Liquid Microextraction (DLLME)HPLC-FLDBenzo(a)pyrene89 - 970.12 ng/mL
Drinking WaterAutomated Solid-Phase Extraction (SPE)HPLC-FLDBenzo(a)pyreneNot Specified< 0.002 µg/L
Human TissuesAlumina Column ChromatographyGC-MSBenzo(a)pyrene66 - 95Not Specified

HPLC-FD: High-Performance Liquid Chromatography with Fluorescence Detection. HPLC-FLD: High-Performance Liquid Chromatography with Fluorescence Detector. GC-MS: Gas Chromatography-Mass Spectrometry.

Table 2: Details of Solid-Phase Extraction Protocols for Benzo(a)pyrene

ParameterWater Sample Analysis fishersci.comMicroalgae Culture Media Analysis unam.mx
SPE Sorbent C18 (200 mg/6 mL)C18
Conditioning Solvents Methanol, Ethyl Acetate, DichloromethaneNot specified
Sample Pre-treatment Addition of IsopropanolAddition of Isopropanol (to 20%)
Wash Solvents 20% IsopropanolWater, Acetonitrile/Water mixtures
Elution Solvents Ethyl Acetate, DichloromethaneAcetonitrile/Water mixtures, Acetonitrile
Post-Elution Step Nitrogen blowdown, solvent exchangeOn-line SPE preconcentration

These established methods for BaP and its various metabolites provide a strong foundation for the development and validation of specific protocols for the analysis of this compound in a range of complex matrices. The selection of the most appropriate technique will depend on the specific matrix, the required detection limits, and the available instrumentation.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Reaction Mechanisms and Degradation Pathways

A comprehensive search of scientific literature did not yield any studies that have specifically employed Density Functional Theory (DFT) to investigate the reaction mechanisms and degradation pathways of Benzo(a)pyrene-10-methanol. While DFT has been widely applied to understand the electronic structure and reactivity of the parent compound, Benzo(a)pyrene, and its carcinogenic metabolites, this level of theoretical analysis has not been documented for this compound. As a result, there are no available data tables or detailed research findings on the DFT-calculated energetics, transition states, or reaction coordinates for the degradation of this specific compound.

Molecular Mechanical Investigations of Adduct Conformations and DNA Interactions

There is no available research in the public domain that has utilized molecular mechanics to investigate the conformations of adducts formed between this compound and DNA, nor to detail their specific interactions. The scientific community has focused extensively on the DNA adducts of other Benzo(a)pyrene metabolites, particularly the diol epoxides, using various computational methods. However, similar molecular mechanical investigations have not been reported for this compound. Consequently, there are no published findings or data tables describing the conformational preferences, binding energies, or specific intermolecular interactions of this compound with DNA.

Modeling of Enzyme-Substrate Interactions in Biotransformation

Computational modeling of the interactions between this compound and metabolic enzymes is another area where specific research is currently lacking. While the biotransformation of Benzo(a)pyrene by various enzymes, such as cytochrome P450s, has been the subject of numerous modeling studies, these investigations have not been extended to this compound as a substrate. Therefore, there are no available models, detailed research findings, or data tables that elucidate the binding modes, active site interactions, or catalytic mechanisms of enzymes involved in the biotransformation of this compound.

Modulating Factors in Benzo a Pyrene Biotransformation and Genotoxicity

Genetic Polymorphisms in Xenobiotic-Metabolizing Enzymes

Individual susceptibility to the carcinogenic effects of BaP is significantly influenced by genetic variations in the enzymes responsible for its metabolism. Polymorphisms in genes encoding for Cytochrome P450 (CYP) enzymes and epoxide hydrolase can alter enzyme activity, leading to variations in the rate of BaP activation and detoxification. mdpi.com

CYP1A1 and CYP1B1: These Phase I enzymes are pivotal in the initial oxidation of BaP. nih.gov CYP1A1 is primarily involved in converting BaP to BaP-7,8-epoxide, a critical step in the activation pathway. nih.govresearchgate.net CYP1B1 also contributes to this process. researchgate.net Genetic polymorphisms in CYP1A1 and CYP1B1 can lead to enzymes with altered activity, affecting the balance between metabolic activation and detoxification. For instance, certain variants may result in a more rapid production of reactive intermediates, thereby increasing an individual's cancer risk upon exposure to BaP. mdpi.com The inducibility of these enzymes, often regulated by the aryl hydrocarbon receptor (AhR), further contributes to inter-individual differences in BaP metabolism. nih.gov

EnzymeGeneFunction in BaP MetabolismImpact of Polymorphism
Cytochrome P450 1A1CYP1A1Oxidizes BaP to BaP-7,8-epoxide and BaP-7,8-dihydrodiol to BPDE. nih.govnih.govAltered enzyme activity can increase the rate of formation of carcinogenic metabolites. mdpi.com
Cytochrome P450 1B1CYP1B1Participates in the oxidation of BaP and its metabolites. researchgate.netnih.govVariations can influence the efficiency of BaP activation. nih.gov
Microsomal Epoxide HydrolaseEPHX1Converts BaP-7,8-epoxide to BaP-7,8-dihydrodiol. nih.govCan affect the balance of metabolic pathways, influencing the amount of BPDE produced. nih.gov

Influence of Oxygen Tension (Hypoxia) on Metabolism and DNA Adduct Accumulation

Hypoxia, a condition of low oxygen tension found in various pathological states and solid tumors, can significantly alter the metabolic fate of BaP and enhance its genotoxicity. oup.com Contrary to the expectation that reduced oxygen would limit the oxygen-dependent CYP-mediated metabolism, studies show that hypoxia can shift the balance towards increased activation of BaP. oup.com

Research using the human lung carcinoma cell line A549 has demonstrated that under hypoxic conditions (0.2% and 5% oxygen) compared to normal oxygen levels (20%), the expression of the activating enzymes CYP1A1 and CYP1B1 is increased. oup.com Concurrently, the expression of detoxifying enzymes, such as UGT1A6 and UGT2B7, is significantly reduced. oup.com This altered enzyme profile under hypoxia leads to a reduced capacity to metabolize the parent BaP compound, while simultaneously increasing the formation of BaP-7,8-dihydrodiol, the precursor to the highly reactive BPDE. oup.com

The consequence of this metabolic shift is a delayed detoxification process and an accumulation of DNA adducts. Under hypoxic conditions, DNA adducts were observed to accumulate over 168 hours, whereas they were efficiently removed under normal oxygen conditions. oup.com This resulted in a 1.5-fold increase in DNA adducts, indicating that hypoxia can enhance the genetic instability induced by BaP. oup.com This mechanism may contribute to the increased cancer risk observed in pathologies associated with decreased oxygen intake. oup.com

ConditionEffect on Enzyme ExpressionImpact on BaP MetabolismResulting Genotoxicity
Normoxia (20% O₂)Normal expression of activating and detoxifying enzymes.Balanced metabolism and efficient detoxification.Efficient removal of DNA adducts. oup.com
Hypoxia (0.2% - 5% O₂)Increased CYP1A1/CYP1B1 (activation); Decreased UGTs (detoxification). oup.comReduced overall metabolism, but higher formation of BaP-7,8-dihydrodiol. oup.comAccumulation and 1.5-fold increase in DNA adducts over time. oup.com

Co-exposure with Other Environmental Contaminants and Modulators

Humans are typically exposed to complex mixtures of chemicals, and the presence of other compounds can significantly modulate the biotransformation and genotoxicity of BaP.

Sudan I: Co-exposure to Sudan I, an industrial azo dye, has been shown to potentiate the genotoxicity of BaP. nih.govnih.gov Sudan I is a potent inducer of CYP1A1/2. nih.govnih.gov In studies with Wistar rats, pre-treatment with Sudan I followed by BaP exposure resulted in a 2.1-fold increase in BaP-DNA adduct levels in the liver compared to BaP treatment alone. nih.govnih.gov This increase in DNA adduct formation correlated with the enhanced expression and activity of hepatic CYP1A1, CYP1A2, and CYP1B1. nih.govnih.gov These findings suggest that simultaneous exposure to BaP and Sudan I could be more hazardous than exposure to BaP alone due to the induction of the very enzymes that activate BaP to its carcinogenic form. nih.gov

Resveratrol: In contrast to Sudan I, the natural polyphenol resveratrol, found in grapes and berries, has been shown to have a protective effect against BaP-induced carcinogenesis. nih.govnih.gov In a mouse model of colon cancer, co-administration of resveratrol with BaP inhibited the biotransformation mediated by CYP1A1 and CYP1B1. nih.gov Resveratrol appears to slow down the Phase I metabolic activation of BaP while enhancing its Phase II detoxification. nih.govnih.gov This was evidenced by a higher concentration of aqueous (Phase II) metabolites compared to organic (Phase I) metabolites. nih.govnih.gov Consequently, BaP-DNA adduct concentrations in the colon and liver of mice treated with both BaP and resveratrol were significantly lower than in those treated with BaP alone. nih.gov These findings highlight the potential of resveratrol as a chemopreventive agent by modulating BaP's metabolic pathways. nih.govnih.gov

Other Natural Products: Various other natural compounds, such as flavonoids and indoles found in fruits and vegetables, can also modulate BaP metabolism. mdpi.com Many of these compounds interact with the AhR, the same receptor that BaP binds to, which can lead to either induction or inhibition of CYP enzymes, thereby altering the genotoxic outcome of BaP exposure. mdpi.com

ModulatorSource/TypeMechanism of ActionEffect on BaP Genotoxicity
Sudan IAzo DyeInduces expression and activity of CYP1A1, CYP1A2, and CYP1B1. nih.govnih.govPotentiates; leads to a 2.1-fold increase in BaP-DNA adducts. nih.govnih.gov
ResveratrolNatural PolyphenolInhibits CYP1A1/CYP1B1-mediated activation; enhances Phase II detoxification. nih.govnih.govAlleviates; reduces BaP-DNA adduct formation. nih.gov
Flavonoids, IndolesNatural ProductsInteract with the Aryl Hydrocarbon Receptor (AhR), modulating CYP enzyme expression. mdpi.comVariable (can either increase or decrease, depending on the specific compound and context).

Emerging Research Perspectives and Methodological Advancements

Integration of Multi-Omics Approaches (e.g., Metabolomics, Transcriptomics) in Mechanistic Studies

The integration of multi-omics technologies, particularly metabolomics and transcriptomics, has become a cornerstone in elucidating the complex mechanisms of Benzo[a]pyrene (B130552) (BaP) toxicity. This approach allows for a holistic view of the cellular response to BaP exposure, connecting changes in gene expression (transcriptomics) with downstream alterations in metabolic pathways (metabolomics).

Integrated analyses have revealed that BaP induces significant metabolic reprogramming in various cell types. For instance, in macrophages, BaP exposure alters lipid metabolism and increases reactive oxygen species, processes linked to cardiovascular diseases. A combined metabolomic and transcriptomic analysis of BaP-exposed macrophages showed decreased activity in pathways such as the pentose phosphate (B84403) pathway, glycolysis, and amino acid metabolism, while nucleotide degradation increased. This suggests a widespread disruption of cellular energy and biosynthesis.

In human hepatic cells (L02), similar integrated approaches have been used to compare the toxicity of BaP with its chlorinated derivatives. These studies found that while both compound types impair mitochondrial function, they do so through different mechanisms; BaP primarily suppresses the expression of genes regulating the mitochondrial electron transport chain through activation of the Aryl Hydrocarbon Receptor (AhR). Furthermore, research on acute lung injury models demonstrated that BaP alters the cellular lipid profile, increasing phospholipid metabolites and reducing sphingolipids and free fatty acids.

Studies on the neurotoxic effects of BaP in the rat hippocampus have also utilized multi-omics to link epigenetic changes with transcriptomic and metabolomic shifts, providing a comprehensive picture of the mechanisms behind BaP-induced cognitive disorders.

Table 1: Selected Findings from Multi-Omics Studies of Benzo[a]pyrene Exposure

Model System Omics Approach Key Findings Reference
Macrophages Metabolomics & Transcriptomics BaP exposure altered lipid metabolism, decreased glycolysis and amino acid metabolism, and activated the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Human L02 Hepatocytes Metabolomics & Transcriptomics BaP suppressed the expression of 20 genes involved in the mitochondrial electron transport chain, primarily through AhR activation.
A549 Lung Cells Metabolomics BaP treatment altered the cellular lipid profile, increasing phospholipids and decreasing sphingolipids and free fatty acids.
Rat Hippocampus Epigenetics, Transcriptomics, & Metabolomics B[a]P induced changes in DNA methylation patterns, noncoding and coding RNA expression, and metabolite profiles, revealing complex neurotoxic mechanisms.
Ovarian Cancer Models Multi-Omics Networks Integrated analysis identified strong binding affinity between BaP and core targets like HSP90AA1 and AHR, linking exposure to cancer pathogenesis.

Development of Novel Biomarkers for Exposure and Effect

The development of sensitive and specific biomarkers is crucial for assessing human exposure to BaP and predicting potential health effects. Research has moved beyond traditional markers to identify novel indicators that can provide information on long-term exposure, individual metabolism, and DNA damage.

One significant advancement is the use of hair as a biomonitoring matrix for long-term exposure assessment. Researchers have identified and quantified four tetrahydroxylated metabolites of BaP in hair samples. These biomarkers are advantageous as they can provide a quantitative evaluation of the internal dose and offer insights into an individual's specific metabolism and toxicity risk. A linear correlation was observed between the dose of exposure and the concentration of these metabolites in hair, and levels were sensitive enough to distinguish between smokers and non-smokers.

DNA adducts, formed when reactive metabolites bind to DNA, are considered critical biomarkers of effect. The formation of adducts from BaP's ultimate carcinogenic metabolite, 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE), is a key event in its carcinogenicity. A specific adduct, Benzo(a)pyrene-r-7,t-8,t-9,c-10-tetrol, can be measured in blood lymphocytes after hydrolysis from DNA, serving as a direct marker of genotoxic damage.

For longer-term exposure monitoring, hemoglobin (Hb) adducts are being explored. Because BPDE can bind to hemoglobin and remain for the lifespan of a red blood cell (approximately 120 days), these adducts offer a more integrated measure of exposure over several months compared to short-lived urinary metabolites. Specific metabolites, r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BaPT-I) and r-7,t-8,c-9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BaPT-II), are analyzed from red blood cells as stable indicators of this long-term exposure.

Table 2: Novel Biomarkers for Benzo[a]pyrene Exposure and Effect

Biomarker Type Matrix Significance Reference
Tetrahydroxylated Metabolites Hair Monitors long-term exposure and provides insight into individual metabolic activation.
DNA Adducts (e.g., Benzo(a)pyrene-r-7,t-8,t-9,c-10-tetrol) Blood Lymphocytes Direct marker of genotoxic damage and carcinogenic risk.
Hemoglobin (Hb) Adducts (e.g., BaPT-I, BaPT-II) Red Blood Cells Measures integrated exposure over several months (approx. 120 days).
8-hydroxy-2'-deoxyguanosine (8-OHdG) Various Tissues An effective biomarker for assessing BaP-induced oxidative DNA damage.
Alpha-fetoprotein Blood/Serum Detected in mice after long-term BaP exposure, indicating potential tumor formation.

Advancements in In Vitro and In Vivo Model Systems for Mechanistic Studies

Research into the mechanisms of BaP toxicity relies on a variety of sophisticated in vitro and in vivo models that can replicate different aspects of human physiology and disease.

Human Cell Lines: Different human cell lines are used to investigate organ-specific metabolism and genotoxicity. Studies comparing human lung (A549), bladder (T24), and liver (HepG2) cell lines revealed significant differences in their responses to BaP. For example, BPDE-DNA adducts were formed in a dose-dependent manner in HepG2 cells but were not detected in T24 cells, highlighting tissue-specific metabolic capacities. The human colon adenocarcinoma cell line, Caco-2, grown as a monolayer, serves as a valuable in vitro model for studying the intestinal uptake, metabolism, and transport of ingested BaP.

In Vitro Organotypic Models: Human precision-cut liver slices (PCLS) are an advanced organotypic model that preserves the complex three-dimensional architecture and cellular diversity of the native liver. This system allows for the study of BaP metabolism and hepatotoxicity in a context that more closely mirrors the in vivo environment compared to single-cell-type cultures.

In Vivo Knockout Models: Genetically modified animal models, particularly knockout mice, have been instrumental in defining the roles of specific genes in BaP metabolism. Studies using mice lacking the Aryl Hydrocarbon Receptor (Ahr knockout or Ahr -/-) have demonstrated the central role of this receptor in BaP bioactivation. In Ahr (-/-) mice, the induction of metabolic enzymes like Cyp1a1 was not observed after BaP exposure. Interestingly, these mice showed higher levels of DNA adducts and unmetabolized BaP in internal organs, suggesting that while Ahr is crucial for the primary metabolic pathway, Ahr-independent biotransformation routes also exist.

Table 3: Advanced Model Systems for Studying Benzo[a]pyrene

Model System Type Application in BaP Research Reference
HepG2, A549, T24 Cells Human Cell Lines Comparing organ-specific differences in BaP metabolism and genotoxicity (liver, lung, bladder).
Caco-2 Cells Human Cell Line Modeling intestinal barrier function, uptake, and presystemic metabolism of ingested BaP.
Precision-Cut Liver Slices (PCLS) Organotypic In Vitro Model Studying BaP metabolism and toxicity in an intact liver microenvironment.
Ahr Knockout Mouse In Vivo Knockout Model Investigating the essential role of the Aryl Hydrocarbon Receptor (Ahr) in BaP metabolic activation and detoxification pathways.
Clone 9 Cells Rat Liver Cell Line Real-time analysis of BaP uptake, partitioning, and metabolite formation within living cells using multiphoton spectral analysis.

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